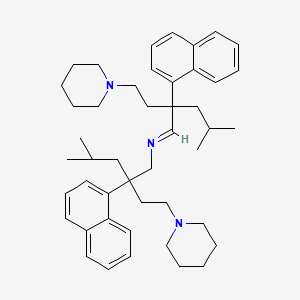

1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)piperidine)

Description

BenchChem offers high-quality 1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)piperidine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)piperidine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33310-63-3 |

|---|---|

Molecular Formula |

C46H63N3 |

Molecular Weight |

658.0 g/mol |

IUPAC Name |

4-methyl-N-[4-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentyl]-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentan-1-imine |

InChI |

InChI=1S/C46H63N3/c1-37(2)33-45(25-31-48-27-11-5-12-28-48,43-23-15-19-39-17-7-9-21-41(39)43)35-47-36-46(34-38(3)4,26-32-49-29-13-6-14-30-49)44-24-16-20-40-18-8-10-22-42(40)44/h7-10,15-24,35,37-38H,5-6,11-14,25-34,36H2,1-4H3 |

InChI Key |

KHYSPSOYEJNHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CCN1CCCCC1)(CN=CC(CCN2CCCCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Biological Activity

1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)piperidine) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)piperidine)

- CAS Number : 33310-63-3

- Molecular Weight : 630.0 g/mol

The compound belongs to the piperidine family and features a complex structure that may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, synthesized piperidine derivatives have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . This suggests that the piperidine moiety in the compound may contribute to its antimicrobial properties.

Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral potential. A study highlighted that certain piperidine-linked compounds displayed significant activity against HIV-1 with low IC50 values, indicating strong antiviral effects . The mechanism of action is thought to involve inhibition of viral replication processes.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile. Piperidine compounds can exhibit acute toxicity in livestock and are associated with teratogenic effects in neonatal animals . This raises concerns regarding safety and necessitates thorough evaluation in preclinical studies.

Study on Antiviral Efficacy

A notable study assessed various piperidine derivatives for their ability to inhibit HIV-1 reverse transcriptase. Compounds were evaluated for their EC50 values, with some exhibiting potent activity at concentrations as low as 0.20 μM . This level of potency is promising for further development into therapeutic agents.

Synthesis and Characterization

Research on the synthesis of piperidine derivatives has utilized microwave-assisted methods to enhance yield and purity. Characterization techniques such as NMR and IR spectroscopy have been employed to confirm the structures of synthesized compounds, which are then screened for biological activity .

Comparative Analysis of Biological Activities

This table summarizes key findings related to the biological activities of compounds similar to or including 1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-isobutyl-gamma-(1-naphthyl)piperidine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.